molecular formula C15H14Cl2N4O3S B4188891 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide

1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide

Cat. No. B4188891
M. Wt: 401.3 g/mol
InChI Key: TXIQROQPCRSZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide, also known as DPP IV inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor works by inhibiting the enzyme dipeptidyl peptidase IV, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism, and their degradation by 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV can lead to impaired glucose metabolism and insulin resistance. By inhibiting 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor can increase the levels of incretin hormones, leading to improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been shown to have various biochemical and physiological effects, including reducing inflammation, improving glucose metabolism, and inhibiting tumor growth. In addition, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been found to have antioxidant properties, which can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor in lab experiments is its specificity for 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV, which allows for targeted inhibition of the enzyme. However, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor can also have off-target effects, which can complicate the interpretation of experimental results. In addition, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor can be expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor, including exploring its potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, further studies are needed to elucidate the mechanisms of action of 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor and to develop more specific and potent inhibitors. Finally, the development of new synthesis methods for 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor could lead to more cost-effective production and wider availability for research purposes.
In conclusion, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor for therapeutic use.

Scientific Research Applications

1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. In diabetes, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In cancer, 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has been found to inhibit tumor growth and metastasis. Inflammation is another area where 1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide IV inhibitor has shown promise, as it can reduce inflammation in various tissues.

properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-N-pyrimidin-2-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O3S/c16-11-5-4-10(9-12(11)17)25(23,24)21-8-1-3-13(21)14(22)20-15-18-6-2-7-19-15/h2,4-7,9,13H,1,3,8H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIQROQPCRSZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dichlorophenyl)sulfonyl]-N-2-pyrimidinylprolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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